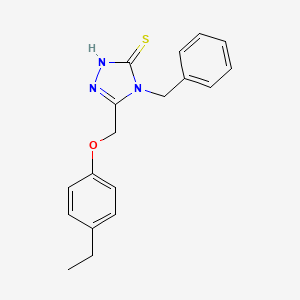

4-benzyl-5-((4-ethylphenoxy)methyl)-4h-1,2,4-triazole-3-thiol

CAS No.: 483970-24-7

Cat. No.: VC11648852

Molecular Formula: C18H19N3OS

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 483970-24-7 |

|---|---|

| Molecular Formula | C18H19N3OS |

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | 4-benzyl-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C18H19N3OS/c1-2-14-8-10-16(11-9-14)22-13-17-19-20-18(23)21(17)12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,20,23) |

| Standard InChI Key | HNOIWJHDPWTDGC-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CC=C3 |

| Canonical SMILES | CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CC=C3 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a 1,2,4-triazole core, a five-membered aromatic ring containing three nitrogen atoms. Substituents include:

-

A benzyl group () at position 4, enhancing lipophilicity and potential membrane permeability.

-

A 4-ethylphenoxymethyl group () at position 5, contributing to steric bulk and electronic modulation.

-

A thiol group () at position 3, enabling redox activity and hydrogen bonding .

The IUPAC name, 4-benzyl-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione, reflects this substitution pattern.

Table 1: Key Identifiers of 4-Benzyl-5-((4-Ethylphenoxy)methyl)-4H-1,2,4-Triazole-3-Thiol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 325.4 g/mol | |

| CAS Number | 483970-24-7 | |

| SMILES Notation | CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CC=C3 | |

| InChIKey | HNOIWJHDPWTDGC-UHFFFAOYSA-N |

Synthesis and Manufacturing Considerations

General Synthetic Pathways

While explicit details for this compound are scarce, analogous 1,2,4-triazoles are typically synthesized via:

-

Cyclocondensation Reactions: Between thiosemicarbazides and carboxylic acids or their derivatives under acidic conditions.

-

Nucleophilic Substitution: Introducing the 4-ethylphenoxymethyl group via alkylation of a triazole-thiol precursor.

-

Protection-Deprotection Strategies: To manage reactive sites during functionalization.

A hypothetical route might involve:

-

Synthesis of 5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol via cyclization of 4-ethylphenoxyacetylthiosemicarbazide.

-

Benzylation at position 4 using benzyl bromide in the presence of a base like potassium carbonate.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the triazole core and thiol group, but poorly soluble in water.

-

Stability: The thiol group may oxidize to disulfides under aerobic conditions, necessitating inert storage environments .

Table 2: Predicted Physicochemical Parameters

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR Spectroscopy: and NMR would resolve aromatic protons (6.5–7.5 ppm) and ethyl/methylene groups (1.0–4.5 ppm) .

-

Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 325.4, with fragmentation patterns indicative of benzyl and phenoxymethyl loss .

-

HPLC: Reverse-phase HPLC with UV detection (λ ~254 nm) could assess purity.

Comparative Analysis with Related Triazole Derivatives

Structural Analogues

Compare with 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol (PubChem CID 736569) :

-

Key Difference: Absence of the phenoxymethyl group reduces steric hindrance and polarity.

-

Impact: Lower molecular weight (219.31 g/mol) and altered bioavailability .

Table 3: Structural and Functional Comparison

| Property | Target Compound | CID 736569 |

|---|---|---|

| Molecular Weight | 325.4 g/mol | 219.31 g/mol |

| Substituent at C5 | 4-Ethylphenoxymethyl | Ethyl |

| LogP (Estimated) | ~3.2 | ~2.1 |

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield.

-

Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.

-

Computational Studies: Molecular docking to identify protein targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume